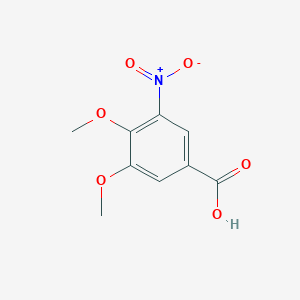

3,4-Dimethoxy-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-7-4-5(9(11)12)3-6(10(13)14)8(7)16-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNSKXYALDGGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620251 | |

| Record name | 3,4-Dimethoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91004-48-7 | |

| Record name | 3,4-Dimethoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dimethoxy-5-nitrobenzoic Acid

CAS Number: 91004-48-7

This guide provides a comprehensive technical overview of 3,4-Dimethoxy-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, characterization, safety, and applications, grounded in established scientific principles.

Introduction and Significance

This compound, also known as 5-nitroveratric acid, is a polysubstituted aromatic carboxylic acid. Its molecular structure, featuring two electron-donating methoxy groups and two electron-withdrawing groups (a nitro group and a carboxylic acid), creates a unique electronic profile that makes it a valuable building block in organic synthesis. The strategic placement of these functional groups allows for selective chemical transformations, rendering it a crucial intermediate in the synthesis of more complex molecules.[1]

Notably, this compound serves as a key precursor in the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. The precise arrangement of substituents on the aromatic ring is critical for the pharmacological activity of the final drug molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 91004-48-7 | |

| Molecular Formula | C₉H₉NO₆ | |

| Molecular Weight | 227.17 g/mol | |

| Appearance | Light yellow to brown solid | |

| Melting Point | 194-195 °C | |

| Boiling Point (Predicted) | 399.4±42.0 °C | |

| Density (Predicted) | 1.403±0.06 g/cm³ | |

| pKa (Predicted) | 3.73±0.10 | |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic nitration of 3,4-dimethoxybenzoic acid (veratric acid). The regioselectivity of this reaction is a critical aspect, governed by the directing effects of the substituents on the aromatic ring.

Mechanistic Insights: The Interplay of Directing Effects

The nitration of veratric acid presents a classic case of competing directing effects in electrophilic aromatic substitution (EAS).[2]

-

Methoxy Groups (-OCH₃): The two methoxy groups at positions 3 and 4 are strong activating groups and are ortho, para-directors.[3][4] They donate electron density to the aromatic ring through resonance, activating the positions ortho and para to them.

-

Carboxylic Acid Group (-COOH): The carboxylic acid group at position 1 is a deactivating group and a meta-director.[2] It withdraws electron density from the ring, making it less reactive towards electrophiles and directing incoming electrophiles to the meta position.

The interplay of these effects determines the position of the incoming nitro group. The positions ortho to the methoxy groups are 2 and 5 (for the 4-OCH₃) and 2 and 4 (for the 3-OCH₃). The positions para to the methoxy groups are 1 (already substituted) and 6. The position meta to the carboxylic acid group is 5.

Therefore, the position most activated by the methoxy groups and also the meta position to the carboxylic acid group is position 5. This convergence of directing effects makes the synthesis of the 5-nitro isomer plausible, although the formation of other isomers, such as the 6-nitro and 2-nitro derivatives, is also possible and has been reported in the literature under different reaction conditions.[5][6] Careful control of reaction parameters is crucial to maximize the yield of the desired this compound.

Caption: Synthetic pathway for this compound.

Proposed Experimental Protocol

This protocol is based on established methods for the nitration of substituted benzoic acids and considers the specific directing effects in veratric acid.

Materials:

-

3,4-Dimethoxybenzoic acid (Veratric acid)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Dissolution of Starting Material: In a separate flask, dissolve 3,4-dimethoxybenzoic acid in a minimal amount of concentrated sulfuric acid, also cooled in an ice bath.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3,4-dimethoxybenzoic acid. Maintain vigorous stirring and ensure the temperature does not rise above 10 °C. The reaction is exothermic and requires careful temperature control to minimize the formation of byproducts.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with constant stirring. The crude product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as singlets in the downfield region. The two methoxy groups will each show a singlet at around 3.9-4.1 ppm. The acidic proton of the carboxylic acid will be a broad singlet, typically further downfield. |

| ¹³C NMR | The spectrum will show distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the range of 110-160 ppm, with their chemical shifts influenced by the attached functional groups. The two methoxy carbons will appear around 56 ppm. |

| Infrared (IR) Spectroscopy | Characteristic peaks will include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch from the carbonyl group (around 1700 cm⁻¹), C-O stretches from the methoxy groups, and N-O stretches from the nitro group (around 1530 and 1350 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (227.17 g/mol ). Fragmentation patterns may include the loss of the nitro group, methoxy groups, and the carboxylic acid group. |

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, following standard safety procedures for chemical reagents.

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

A comprehensive Safety Data Sheet (SDS) should be consulted for detailed safety information.[7]

Applications in Drug Development

The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals. Its bifunctional nature, with both electron-rich and electron-poor regions, makes it a versatile starting material for the construction of complex molecular architectures.[1]

The most prominent example is its use in the multi-step synthesis of Entacapone , a medication used to treat the symptoms of Parkinson's disease. The structural features of this compound are essential for building the core of the Entacapone molecule.

Furthermore, the unique substitution pattern of this compound makes it an attractive starting point for the development of other novel therapeutic agents. Researchers can utilize the functional groups as handles for further chemical modifications to explore structure-activity relationships and design new drug candidates.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. A thorough understanding of its synthesis, particularly the regiochemical control of the nitration reaction, is crucial for its efficient production. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and safety considerations, serving as a valuable resource for professionals in the field of chemical research and drug development.

References

-

Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. PMC - NIH. [Link]

-

New synthesis process for 2,3,4-trimethoxybenzoic acid. ResearchGate. [Link]

- Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

- Novel preparation method and application of 6-nitroveratric acid.

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

-

Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

Safety Data Sheet: 3,4-Dimethoxybenzoic acid. Carl ROTH. [Link]

-

An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

NMR spectrum of dimethoxy benzoic acid. ResearchGate. [Link]

-

Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers. [Link]

-

Nitration of Substituted Aromatic Rings and Rate Analysis. University of Northern Colorado. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

-

Direct nitration of five membered heterocycles. Semantic Scholar. [Link]

-

Supporting Information. CDC Stacks. [Link]

-

NMR spectrum of trimethoxy benzoic acid. ResearchGate. [Link]

-

3,4,5-Trimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

- 1. This compound | 91004-48-7 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN113200861A - Novel preparation method and application of 6-nitroveratric acid - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

Physicochemical properties of 3,4-Dimethoxy-5-nitrobenzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dimethoxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a crucial intermediate in organic and medicinal chemistry. Its molecular architecture, featuring a benzoic acid core functionalized with two electron-donating methoxy groups and one potent electron-withdrawing nitro group, creates a unique electronic and steric profile. This distinct combination of functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The compound's properties are of significant interest to researchers exploring enzyme inhibition, as it has been identified as a potential inhibitor of catechol-O-methyltransferase (COMT).[1]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by detailed experimental protocols for their determination. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required for its effective handling, characterization, and application in synthesis and biological screening.

Molecular Structure and Identification

The structural arrangement of functional groups on the benzene ring dictates the molecule's reactivity and physical behavior. The IUPAC name for this compound is this compound.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Methodology:

-

Solution Preparation: Accurately weigh approximately 50-100 mg of this compound and dissolve it in a suitable solvent (e.g., a 50:50 ethanol:water mixture to ensure solubility).

-

Titrant Preparation: Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).

-

Apparatus Setup: Calibrate a pH meter using standard buffers. Place the beaker containing the sample solution on a magnetic stirrer and immerse the pH electrode.

-

Titration: Fill a burette with the standardized NaOH solution. Add the titrant in small increments (e.g., 0.1-0.2 mL), allowing the pH to stabilize after each addition. Record the pH and the total volume of titrant added.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

Determine the equivalence point, which is the point of sharpest inflection on the curve (or the peak of the first derivative plot, dpH/dV).

-

Determine the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point).

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Protocol 3: Solubility Determination (Shake-Flask Method)

Causality: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. The shake-flask method is a gold-standard technique for measuring the equilibrium solubility of a compound.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Alternatively, centrifuge the samples at high speed to pellet the solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.

-

Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Applications in Research and Development

This compound is more than a simple chemical; it is a strategic starting material in synthetic pipelines.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the preparation of various pharmaceutical compounds. [1]Its bifunctional nature, with both electron-rich (methoxy groups) and electron-poor (nitro and carboxyl groups) regions, allows for selective chemical transformations. [1]* Enzyme Inhibition Studies: The structural similarity of substituted catechols to neurotransmitters makes them interesting candidates for enzyme inhibition. This compound has been specifically noted for its potential to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamine neurotransmitters. [1]This makes it a valuable scaffold for designing novel therapeutic agents, for instance, in the context of neurodegenerative diseases like Parkinson's. [2]

References

-

FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). FooDB. [Link]

-

Awad, L. H., et al. (2018). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. NIH National Library of Medicine. [Link]

-

SpectraBase. 3,4,5-Trimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

An In-depth Technical Guide to 3,4-Dimethoxy-5-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Development

This technical guide provides a comprehensive overview of 3,4-dimethoxy-5-nitrobenzoic acid, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, medicinal chemists, and professionals in the drug development industry, offering in-depth insights into its synthesis, physicochemical properties, analytical characterization, and role as a building block for therapeutic agents.

Introduction: The Strategic Importance of this compound

This compound, with a molecular weight of 227.17 g/mol , is a substituted benzoic acid derivative featuring two methoxy groups and a nitro group on the aromatic ring.[1][2][3] This unique arrangement of electron-donating methoxy groups and an electron-withdrawing nitro group imparts distinct chemical reactivity, making it a valuable precursor in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its primary significance lies in its role as a key intermediate in the preparation of Catechol-O-methyltransferase (COMT) inhibitors, a class of drugs used in the management of Parkinson's disease.[4][5] This guide will delve into the critical technical aspects of this compound, providing a foundation for its effective utilization in research and manufacturing.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is paramount for its handling, purification, and application in synthetic protocols.

Molecular Structure

The structural formula of this compound is C₉H₉NO₆.[1][2] The molecule consists of a benzene ring substituted with a carboxylic acid group, two methoxy groups at positions 3 and 4, and a nitro group at position 5.

Sources

- 1. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]

- 2. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]

- 3. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents [patents.google.com]

- 4. biosynth.com [biosynth.com]

- 5. scispace.com [scispace.com]

Technical Whitepaper: Structural Elucidation of 3,4-Dimethoxy-5-nitrobenzoic Acid

Topic: 3,4-Dimethoxy-5-nitrobenzoic Acid Structure Elucidation Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, Analytical Scientists

Executive Summary

In the development of isoquinoline alkaloids and enzyme inhibitors, This compound serves as a critical scaffold. However, its synthesis is prone to regioisomeric ambiguity. Direct nitration of veratric acid (3,4-dimethoxybenzoic acid) predominantly yields the thermodynamically favored 6-nitro isomer (2-nitro-4,5-dimethoxybenzoic acid), not the desired 5-nitro target.

This guide provides a rigorous, self-validating analytical framework to distinguish the target compound from its regioisomers. It synthesizes mechanistic causality with advanced spectroscopic protocols (NMR, NOESY, XRD) to ensure absolute structural confidence.

Synthetic Context & Impurity Profiling

To elucidate the structure, one must first understand the origin of potential isomers. The "blind spot" in many protocols is the assumption that nitration occurs at the vacant 5-position.

The Regioselectivity Trap

-

Substrate: Veratric acid (3,4-dimethoxybenzoic acid).[1]

-

Directing Effects: The carboxyl group (-COOH) is a meta-director (deactivating). The methoxy groups (-OMe) are ortho/para-directors (activating).

-

Outcome:

-

Path A (Common): Nitration at position 6 (ortho to -COOH, para to 3-OMe). This position is electronically activated and sterically accessible. Result: 2-nitro-4,5-dimethoxybenzoic acid (often mislabeled as 6-nitroveratric acid).

-

Path B (Target): Nitration at position 5 (meta to -COOH, ortho to 4-OMe). This position is sterically crowded by the adjacent methoxy groups. Result: This compound .

-

Implication: If your sample comes from direct nitration, it is likely the wrong isomer. The target is typically synthesized via methylation of 5-nitrovanillic acid (4-hydroxy-3-methoxy-5-nitrobenzoic acid) to bypass steric control [1].

Primary Spectroscopic Characterization

Before advanced elucidation, confirm the chemical composition. Note that Mass Spectrometry (MS) cannot distinguish the regioisomers as they share the exact molecular weight (

Quantitative Data Summary

| Property | Target: this compound | Isomer: 2-Nitro-4,5-dimethoxybenzoic acid |

| Formula | ||

| Monoisotopic Mass | 227.043 (as methyl ester) | 227.043 (as methyl ester) |

| Aromatic Protons | 2 (Position 2, 6) | 2 (Position 3,[2][3] 6) |

| Proton Relationship | Meta ( | Para ( |

| Methoxy Environment | 4-OMe has no ortho protons | Both OMe groups have ortho protons |

Advanced NMR Logic (The "Skeleton")

Nuclear Magnetic Resonance (NMR) is the primary tool for differentiation. The causality relies on spin-spin coupling and Nuclear Overhauser Effect (NOE) .

H NMR Analysis

-

Target (5-nitro): The protons are located at positions 2 and 6. They are meta to each other.

-

Signal: Two doublets (d).

-

Coupling Constant (

):

-

-

Isomer (2-nitro): The protons are at positions 3 and 6. They are para to each other.

-

Signal: Two singlets (s). Para-coupling is often too small to resolve on standard 300/400 MHz instruments.

-

NOESY/ROESY Correlation (The "Fingerprint")

This is the definitive self-validating step. You must map the spatial proximity of the methoxy groups to the aromatic protons.

-

Logic for Target (5-nitro):

-

The 3-OMe is spatially close to H-2 . (Strong NOE).

-

The 4-OMe is flanked by 3-OMe and 5-NO2.[4] It has NO aromatic proton neighbors. (No NOE to aromatic H).

-

-

Logic for Isomer (2-nitro):

-

The 5-OMe is spatially close to H-6 . (Strong NOE).

-

The 4-OMe is spatially close to H-3 . (Strong NOE).

-

Visualization: Elucidation Logic Flow

Caption: Logical decision tree for distinguishing regioisomers using NMR coupling constants and NOESY spatial correlations.

Experimental Protocol: Self-Validating Workflow

Step 1: Sample Preparation

Dissolve 10 mg of the sample in 0.6 mL of DMSO-

Step 2: 1H NMR Acquisition

-

Instrument: 400 MHz or higher.

-

Parameters: Spectral width -2 to 14 ppm; Relaxation delay (

) -

Checkpoint: Locate the carboxylic acid proton (

) around 13.0–14.0 ppm (broad). If missing, the sample may be a salt or ester.

Step 3: NOESY Acquisition

-

Mixing Time: 300–500 ms.

-

Analysis:

-

Identify Methoxy peaks (

3.7–4.0 ppm). -

Identify Aromatic peaks (

7.0–8.5 ppm).[2] -

Check cross-peaks.

-

Validation: If the 4-OMe peak (usually slightly upfield due to shielding) shows no cross-peak to the aromatic region, the structure is This compound .

-

Step 4: X-Ray Crystallography (Gold Standard)

If the sample crystallizes (slow evaporation from Ethanol/Water), Single Crystal XRD provides absolute configuration.

-

Target Crystal Habit: Triclinic or Monoclinic (space groups vary by solvation).

-

Key Feature: The nitro group at position 5 twists out of the plane relative to the benzene ring due to steric hindrance from the 4-OMe group [2].

References

-

PubChem. (2025).[5][4][6][7] 3,4-Dihydroxy-5-nitrobenzoic acid (Precursor Analysis).[5] National Library of Medicine. Available at: [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information: Nitrobenzoic Acid Derivatives NMR Data. RSC Advances. Available at: [Link]

-

FooDB. (2025). 3,4-Dimethoxybenzoic acid (Veratric Acid) Structure.[1][8] Available at: [Link]

Sources

- 1. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | C8H7NO6 | CID 15527939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Dihydroxy-5-nitrobenzoic acid | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Veratric Acid | C9H10O4 | CID 7121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CID 66864022 | C18H20O8 | CID 66864022 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Substituted Nitrobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Nitro Group

From the early days of synthetic organic chemistry to the forefront of modern drug discovery, substituted nitrobenzoic acids have played a pivotal, multifaceted role. Their story is one of fundamental chemical principles harnessed for a vast array of applications, from identifying unknown substances to forming the backbone of life-saving pharmaceuticals. This guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies for this important class of compounds, offering field-proven insights for today's researchers.

A Historical Perspective: From Dyes to Derivatization

The journey of substituted nitrobenzoic acids is intrinsically linked to the birth of modern organic chemistry. The first aromatic nitration, the synthesis of nitrobenzene from benzene and nitric acid, was achieved by Eilhard Mitscherlich in 1834 [1][2][3]. This seminal discovery opened the door to the synthesis of a vast array of nitroaromatic compounds.

The nitration of benzoic acid itself soon followed, leading to the discovery of its isomers. While a definitive timeline for the first synthesis of each isomer is difficult to pinpoint from early literature, the primary methods of their preparation were established in the 19th and early 20th centuries.

-

3-Nitrobenzoic Acid : The meta-isomer is the major product of the direct nitration of benzoic acid[4][5]. This is due to the electron-withdrawing nature of the carboxylic acid group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position.

-

2-Nitrobenzoic and 4-Nitrobenzoic Acids : These ortho and para isomers are formed as minor byproducts in the direct nitration of benzoic acid[4]. However, their synthesis is more efficiently achieved through the oxidation of the corresponding nitrotoluenes (2-nitrotoluene and 4-nitrotoluene)[5][6][7]. This approach avoids the difficult separation of isomers produced during direct nitration.

-

3,5-Dinitrobenzoic Acid : This dinitro-substituted acid is synthesized by the nitration of benzoic acid under more vigorous conditions, typically using a mixture of fuming nitric acid and concentrated sulfuric acid[8].

Initially, the interest in nitroaromatic compounds was largely driven by the burgeoning dye industry. However, the unique properties of substituted nitrobenzoic acids soon led to their adoption in other areas of chemical science. One of the most enduring applications, established in the early 20th century, is the use of 3,5-dinitrobenzoic acid for the characterization of alcohols [9][10]. The reaction of 3,5-dinitrobenzoic acid with an alcohol produces a solid ester derivative with a sharp, characteristic melting point, allowing for the identification of the parent alcohol.

Synthetic Methodologies: A Chemist's Toolkit

The synthesis of substituted nitrobenzoic acids primarily relies on two fundamental transformations: electrophilic aromatic nitration and the oxidation of a side-chain. The choice of strategy depends on the desired substitution pattern and the available starting materials.

Electrophilic Aromatic Nitration: Placing the Nitro Group

The introduction of a nitro group onto a benzoic acid scaffold is a classic example of electrophilic aromatic substitution. The reaction typically employs a "mixed acid" of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Figure 1: Mechanism of the nitration of benzoic acid.

Causality Behind Experimental Choices:

-

Sulfuric Acid as a Catalyst: Sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, facilitating the loss of a water molecule to generate the highly reactive nitronium ion.

-

Temperature Control: The nitration of aromatic compounds is a highly exothermic reaction. Careful temperature control is crucial to prevent over-nitration (the formation of dinitro or trinitro compounds) and to minimize side reactions[11]. For the synthesis of 3-nitrobenzoic acid, the reaction is typically carried out at low temperatures[4].

Experimental Protocol: Synthesis of 3-Nitrobenzoic Acid from Benzoic Acid

Materials:

-

Benzoic acid

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Deionized water

Procedure:

-

In a flask, slowly add concentrated sulfuric acid to benzoic acid with cooling in an ice bath.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, again with cooling.

-

Slowly add the nitrating mixture to the benzoic acid solution, maintaining a low temperature (0-10 °C) throughout the addition.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time.

-

Pour the reaction mixture onto crushed ice to precipitate the crude 3-nitrobenzoic acid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot water or a suitable solvent to obtain pure 3-nitrobenzoic acid.

Oxidation of Nitrotoluenes: A Regioselective Approach

For the synthesis of 2- and 4-nitrobenzoic acids, the oxidation of the corresponding nitrotoluene isomers is the preferred industrial method[5][6][7]. This approach offers high regioselectivity, as the starting materials are readily available as separated isomers.

A variety of oxidizing agents can be employed, each with its own advantages and disadvantages.

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Dichromate/H₂SO₄ | Aqueous solution, heating | High yield, relatively short reaction time | Use of heavy metals, waste disposal issues |

| Potassium Permanganate | Aqueous solution, heating | Strong oxidizing agent | Can be difficult to control, potential for over-oxidation |

| Nitric Acid | High temperature and pressure | Can be effective | Harsh conditions, potential for side reactions |

| Air (Catalytic) | With catalysts like Co/Mn salts | "Green" and economical | Requires specialized equipment for high pressure |

Experimental Protocol: Synthesis of 4-Nitrobenzoic Acid from 4-Nitrotoluene

Materials:

-

4-Nitrotoluene

-

Sodium dichromate dihydrate

-

Concentrated sulfuric acid

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-nitrotoluene, sodium dichromate dihydrate, and water.

-

Slowly and carefully add concentrated sulfuric acid to the stirred mixture. The reaction is exothermic and will initiate the oxidation.

-

Once the initial exotherm has subsided, heat the mixture to reflux for a specified period to ensure complete reaction.

-

Cool the reaction mixture and pour it into a large volume of cold water to precipitate the crude 4-nitrobenzoic acid.

-

Collect the crude product by vacuum filtration and wash thoroughly with water to remove chromium salts.

-

Purify the crude product by dissolving it in a dilute sodium hydroxide solution, filtering to remove insoluble impurities, and then re-precipitating the 4-nitrobenzoic acid by adding a strong acid (e.g., HCl or H₂SO₄).

-

Collect the purified product by vacuum filtration, wash with cold water, and dry.

Physicochemical Properties and Characterization

The position of the nitro group on the benzoic acid ring significantly influences its physicochemical properties, most notably its acidity.

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 2-Nitrobenzoic Acid | 2.17 |

| 3-Nitrobenzoic Acid | 3.44 |

| 4-Nitrobenzoic Acid | 3.41 |

| 3,5-Dinitrobenzoic Acid | 2.82 |

The electron-withdrawing nature of the nitro group stabilizes the conjugate base (the carboxylate anion), thereby increasing the acidity of the carboxylic acid. This effect is most pronounced when the nitro group is in the ortho position, due to a combination of inductive and resonance effects.

Applications in Modern Science and Industry

Substituted nitrobenzoic acids are versatile building blocks in a wide range of applications, from pharmaceuticals and agrochemicals to materials science.

Drug Development: Scaffolds for Bioactive Molecules

The nitro group is a common feature in many drug molecules, where it can serve as a key pharmacophore or as a precursor to other functional groups, such as amines[12][13][14][15].

-

Niclosamide : This anthelmintic drug is synthesized from 5-chlorosalicylic acid and 2-chloro-4-nitroaniline[16][17][18]. The nitro group is a crucial part of the final molecule.

-

Nifedipine : A calcium channel blocker used to treat hypertension, nifedipine is synthesized using 2-nitrobenzaldehyde, which is derived from 2-nitrotoluene, a precursor to 2-nitrobenzoic acid[11][19][20][21][22].

-

Chlorantraniliprole : This widely used insecticide is synthesized from a substituted 2-aminobenzoic acid, which is in turn prepared from a corresponding 2-nitrobenzoic acid derivative.

Figure 2: Simplified synthetic pathways for Niclosamide and Nifedipine.

Analytical Chemistry: The Art of Derivatization

As mentioned earlier, 3,5-dinitrobenzoic acid is a classic reagent for the identification of alcohols[9][10]. The resulting 3,5-dinitrobenzoate esters are typically solids with sharp melting points, which can be used to identify the original alcohol.

| Alcohol | Melting Point of 3,5-Dinitrobenzoate Ester (°C) |

| Methanol | 107-109 |

| Ethanol | 91-92[23] |

| 1-Propanol | 73-74 |

| 2-Propanol | 122-123 |

| 1-Butanol | 64 |

| 2-Butanol | 75-76 |

| tert-Butanol | 141-142 |

| Cyclohexanol | 112-113 |

| Benzyl Alcohol | 113 |

Experimental Protocol: Derivatization of an Unknown Alcohol with 3,5-Dinitrobenzoyl Chloride

Materials:

-

Unknown alcohol

-

3,5-Dinitrobenzoyl chloride

-

Pyridine

-

Sodium bicarbonate solution (5%)

-

Ethanol (for recrystallization)

Procedure:

-

In a small, dry flask, combine the unknown alcohol and 3,5-dinitrobenzoyl chloride.

-

Add a small amount of pyridine to catalyze the reaction and heat the mixture gently for a few minutes.

-

Cool the reaction mixture and add water to precipitate the crude ester.

-

Collect the solid by vacuum filtration and wash with a dilute sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, followed by a water wash.

-

Recrystallize the crude ester from a suitable solvent, such as ethanol.

-

Dry the purified crystals and determine their melting point. Compare the melting point to literature values to identify the unknown alcohol.

Industrial Scale-Up and Safety Considerations

The industrial production of substituted nitrobenzoic acids, particularly through nitration, presents significant safety challenges that must be carefully managed[4][6][24][25].

-

Exothermic Reactions : Nitration reactions are highly exothermic, and the potential for a thermal runaway is a major concern. Industrial-scale reactors must have robust cooling systems and emergency quenching capabilities.

-

Corrosive Reagents : The use of concentrated and fuming acids requires specialized, corrosion-resistant equipment.

-

Hazardous Byproducts : The nitration process can generate toxic nitrogen oxide gases, which must be scrubbed from the reactor off-gas.

-

Product Stability : Nitroaromatic compounds can be thermally unstable and, in some cases, explosive. Proper handling and storage procedures are essential.

Modern industrial processes often employ continuous flow reactors for nitration reactions[24][26][27]. These systems offer several advantages over traditional batch reactors, including:

-

Enhanced Heat Transfer : The high surface-area-to-volume ratio of microreactors allows for more efficient heat removal, reducing the risk of thermal runaway.

-

Improved Safety : The small reaction volumes in flow reactors minimize the amount of hazardous material present at any given time.

-

Precise Control : Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.

Conclusion and Future Outlook

Substituted nitrobenzoic acids, born from the early explorations of aromatic chemistry, have evolved into indispensable tools for modern science and industry. Their synthesis, while rooted in classic organic reactions, continues to be refined with a focus on safety, efficiency, and sustainability. As the demand for complex pharmaceuticals and advanced materials grows, the versatility of these nitroaromatic building blocks ensures their continued importance in the years to come. The ongoing development of novel catalytic systems and continuous flow technologies promises to further enhance our ability to harness the power of the nitro group, paving the way for new discoveries and innovations.

References

-

Abreu, P. A., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

-

Abreu, P. A., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]

-

"Eilhard Mitscherlich." Oxford Reference. [Link]

-

Nitration reaction safety. (2024, June 7). YouTube. [Link]

-

Chen, H., et al. (2022). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. PMC. [Link]

-

Sonkar, S. M., et al. (2018). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. International Journal of Green and Herbal Chemistry. [Link]

-

Gemoets, H. P. L., et al. (2014). Continuous flow nitration in miniaturized devices. PMC. [Link]

- EP0092372A1 - Process for nitration of benzene.

-

SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

Blajovan, R., & Modra, D. (2013). THE STUDY SYNTHESIS OF NIFEDIPINE - CALCIUM ANTAGONIST. Annals of the University of Oradea, Fascicle of Management and Technological Engineering. [Link]

-

Wang, Z., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing. [Link]

-

Wang, L., et al. (2025). Selective oxidation of o-nitrotoluene to o-nitrobenzaldehyde with metalloporphyrins as biomimetic catalys. ResearchGate. [Link]

-

Miller, L. C., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. [Link]

-

Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]

- CN111253304A - Preparation method of nifedipine.

-

Murray, J. I., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]

-

Zhang, K., et al. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. PMC. [Link]

-

Gemoets, H. P. L., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journals. [Link]

-

Nitration Reactions | Continuous Flow Processing. Vapourtec Ltd. [Link]

-

Minisci, F., et al. (2025). Oxidation of Nitrotoluenes with Air Using N-Hydroxyphthalimide Analogues as Key Catalysts. ResearchGate. [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

-

Aromatic nitration under various conditions. ResearchGate. [Link]

-

Moodie, R. B., et al. (1976). Industrial and Laboratory Nitrations. ACS Publications. [Link]

- US6294673B1 - Process for preparing nifedipine.

-

3,5-dinitrobenzoic acid. Organic Syntheses. [Link]

-

3,5-Dinitrobenzoic acid. Wikipedia. [Link]

-

Synthesis method of p-Nitrobenzoic acid. Liskon Biological. [Link]

-

methyl 3,5-dinitrobenzoate. Mol-Instincts. [Link]

-

Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG. Journal of Shaanxi Normal University (Natural Science Edition). [Link]

-

Research on the Synthesis of p-Nitrobenzoic Acid. Career Henan Chemical Co.. [Link]

- CN101475485B - Method for improving p-nitrotoluene yield by using ultrasonic technology.

-

TABLES OF DERIVATIVES. Unknown Source. [Link]

-

p-NITROBENZOIC ACID. Organic Syntheses. [Link]

-

Synthesis and characterization of niclosamide derivatives. ResearchGate. [Link]

-

Optimization P-nitrotoluene Removal Efficiency in Aqueous Solution by Photocatalyticozonation Reaction. Journal of Petroleum Research and Studies. [Link]

-

Benzene. Wikipedia. [Link]

-

Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer. MDPI. [Link]

-

Robertson, J. B., et al. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and Environmental Microbiology. [Link]

-

octyl 3,5-dinitrobenzoate. Cheméo. [Link]

-

benzene. MOTM. [Link]

-

Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity. Dove Medical Press. [Link]

-

Derivatization of Alcohols Using (bmim)HSO 4 : A Green Approach for the Undergraduate Chemistry Laboratory. Science and Education Publishing. [Link]

Sources

- 1. oxfordreference.com [oxfordreference.com]

- 2. EP0092372A1 - Process for nitration of benzene - Google Patents [patents.google.com]

- 3. Benzene - Wikipedia [it.wikipedia.org]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]

- 6. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The preparation method of p-nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 9. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. ijpcbs.com [ijpcbs.com]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Niclosamide synthesis - chemicalbook [chemicalbook.com]

- 18. dovepress.com [dovepress.com]

- 19. Nifedipine synthesis - chemicalbook [chemicalbook.com]

- 20. elearning-chemistry.ro [elearning-chemistry.ro]

- 21. CN111253304A - Preparation method of nifedipine - Google Patents [patents.google.com]

- 22. US6294673B1 - Process for preparing nifedipine - Google Patents [patents.google.com]

- 23. hansshodhsudha.com [hansshodhsudha.com]

- 24. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]

- 25. vapourtec.com [vapourtec.com]

- 26. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Continuous flow nitration in miniaturized devices [beilstein-journals.org]

Theoretical Insights into 3,4-Dimethoxy-5-nitrobenzoic Acid: A Technical Guide for Drug Discovery and Development

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, tunable physicochemical properties, and diverse biological activity is a perpetual endeavor. 3,4-Dimethoxy-5-nitrobenzoic acid emerges as a compound of significant interest, embodying a unique convergence of functional groups that render it a valuable intermediate in the synthesis of a wide array of pharmaceutical agents.[1] This technical guide provides an in-depth exploration of the theoretical underpinnings of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its potential in their scientific pursuits. Through a combination of established synthetic principles, computational analysis, and predictive modeling, we will dissect the molecular architecture and electronic properties of this compound, laying a foundation for its rational application in drug design and discovery.

Molecular Architecture and Physicochemical Landscape

This compound (C₉H₉NO₆) is a substituted benzoic acid characterized by the presence of two methoxy groups and a nitro group on the benzene ring. This unique arrangement of electron-donating methoxy groups and the strongly electron-withdrawing nitro group profoundly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₆ | PubChem |

| Molecular Weight | 227.17 g/mol | PubChem |

| CAS Number | 91004-48-7 | Biosynth[1] |

The interplay of these functional groups creates a bifunctional molecule with both electron-rich and electron-poor regions, a characteristic that is highly desirable in a synthetic intermediate.[1] The carboxylic acid moiety provides a handle for a variety of chemical transformations, including amidation and esterification, which are fundamental reactions in the construction of diverse chemical libraries for drug screening.

Synthesis Strategies: A Pathway to the Core Scaffold

While a definitive, step-by-step published synthesis protocol for this compound can be elusive, its preparation can be logically deduced from established organic chemistry principles and synthetic routes reported for analogous compounds. The most plausible approach involves a two-step process starting from the commercially available 3,4-dimethoxybenzoic acid.

Step 1: Nitration of 3,4-Dimethoxybenzoic Acid

The introduction of a nitro group onto the aromatic ring is a classic electrophilic aromatic substitution reaction. The methoxy groups at positions 3 and 4 are ortho-, para-directing and activating. However, the steric hindrance between the two methoxy groups and the incoming nitro group will influence the regioselectivity of the reaction. The position C-5 is sterically accessible and activated by both methoxy groups, making it the most likely site for nitration.

Experimental Protocol: Proposed Nitration

-

Dissolution: Dissolve 3,4-dimethoxybenzoic acid in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid at a controlled temperature, typically in an ice bath (0-5 °C), to manage the exothermic nature of the reaction.

-

Nitrating Agent Addition: Slowly add a nitrating agent, such as fuming nitric acid or a mixture of concentrated nitric acid and sulfuric acid, dropwise to the stirred solution.[2] The slow addition is crucial to prevent over-nitration and control the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water to remove residual acid, and purify by recrystallization from a suitable solvent system, such as ethanol/water.

Alternative Route: Oxidation of 3,4-Dimethoxy-5-nitrobenzaldehyde

An alternative and potentially cleaner route involves the oxidation of the corresponding aldehyde, 3,4-dimethoxy-5-nitrobenzaldehyde. Aldehyde oxidation is a high-yielding and generally straightforward transformation.

Experimental Protocol: Proposed Oxidation

-

Reactant Preparation: Prepare a solution of 3,4-dimethoxy-5-nitrobenzaldehyde in a suitable solvent, such as a mixture of an organic solvent and water.

-

Oxidant Addition: Add a suitable oxidizing agent. A variety of reagents can be employed, including potassium permanganate (KMnO₄) under basic conditions, or a milder oxidant like sodium chlorite (NaClO₂) in the presence of a chlorine scavenger.

-

Reaction Conditions: The reaction conditions (temperature, reaction time) will depend on the chosen oxidant. For instance, with KMnO₄, the reaction is often performed at elevated temperatures, followed by acidification to precipitate the carboxylic acid.

-

Work-up and Purification: After the reaction is complete, the work-up typically involves quenching any excess oxidant, followed by acidification to precipitate the this compound. The crude product is then collected and purified by recrystallization.

Diagram: Synthetic Pathways

Caption: Proposed synthetic routes to this compound.

Theoretical Spectroscopic and Electronic Properties

In the absence of readily available experimental spectra, computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting the spectroscopic and electronic properties of this compound. These theoretical predictions can guide experimental characterization and offer insights into the molecule's behavior.

Computational Methodology

Protocol: DFT Calculations

-

Molecular Geometry Optimization: The 3D structure of this compound is first optimized to its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to predict the infrared (IR) and Raman spectra. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

NMR Chemical Shift Calculation: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Chemical shifts are typically referenced to a standard compound like tetramethylsilane (TMS).

-

Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) are calculated to understand the molecule's reactivity and intermolecular interaction potential.

Predicted Spectroscopic Signatures

While experimental data is the gold standard, theoretical spectra provide valuable reference points.

-

FT-IR Spectroscopy: The calculated IR spectrum of this compound is expected to show characteristic vibrational modes. These include a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700-1750 cm⁻¹), asymmetric and symmetric stretching vibrations for the NO₂ group (around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively), and C-O stretching vibrations for the methoxy groups (around 1000-1300 cm⁻¹).

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon of the carboxyl group will appear at a characteristic downfield shift (around 165-185 ppm). The aromatic carbons will have their chemical shifts modulated by the attached functional groups.

-

| Predicted Spectroscopic Data | Characteristic Features |

| FT-IR (cm⁻¹) | ~3300-2500 (O-H stretch, broad), ~1750-1700 (C=O stretch), ~1550-1500 & ~1370-1330 (NO₂ stretches), ~1300-1000 (C-O stretches) |

| ¹H NMR (ppm) | Signals for aromatic protons, methoxy protons (singlets), and a downfield carboxylic acid proton (singlet, broad) |

| ¹³C NMR (ppm) | Downfield signal for the carboxyl carbon (~185-165), signals for aromatic and methoxy carbons |

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the electron-donating methoxy groups will raise the HOMO energy, while the electron-withdrawing nitro and carboxyl groups will lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap and suggesting a molecule with versatile reactivity.

Diagram: Molecular Orbital Energy Levels

Caption: Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap.

Potential Applications in Drug Discovery

The structural features of this compound make it a promising scaffold and intermediate for the development of new therapeutic agents.

-

Intermediate for Bioactive Molecules: Its utility as a building block is significant. For example, related compounds are used in the synthesis of drugs like prazosin.[3] The carboxylic acid functionality allows for the facile introduction of various pharmacophores through amide or ester linkages, enabling the generation of large and diverse compound libraries for high-throughput screening.

-

Potential as a Catechol-O-methyltransferase (COMT) Inhibitor: The presence of the methoxy and nitro groups on the benzoic acid core suggests a potential for this molecule to act as an inhibitor of enzymes like catechol-O-methyltransferase (COMT).[1] COMT is a key enzyme in the metabolism of catecholamines, and its inhibition is a therapeutic strategy for conditions like Parkinson's disease.

-

Antimicrobial Potential: Nitroaromatic compounds have a history of use as antimicrobial agents. The nitro group can be reduced by microbial enzymes to form reactive radical species that are toxic to the cells. Derivatives of trimethoxybenzoic acid have also shown potential as efflux pump inhibitors in bacteria, suggesting a possible role in combating antibiotic resistance.[4]

Molecular Docking: A Glimpse into Target Interaction

To explore the potential of this compound as a COMT inhibitor, a molecular docking study can be performed.

Protocol: Molecular Docking

-

Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., human COMT) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina) to predict the binding pose and affinity of the ligand within the active site of the protein. The docking algorithm explores various conformations and orientations of the ligand to find the most favorable binding mode.

-

Analysis of Interactions: Analyze the predicted binding pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site residues.

Diagram: Molecular Docking Workflow

Caption: A typical workflow for a molecular docking study.

Future Directions and Conclusion

This compound represents a molecule of considerable untapped potential. While this guide has laid out a theoretical framework for its study and application, further experimental validation is paramount. The synthesis of this compound and the thorough characterization of its properties through experimental spectroscopy are crucial next steps. Furthermore, the exploration of its biological activities, guided by the computational predictions outlined herein, could pave the way for the development of novel therapeutic agents. The convergence of synthetic chemistry, spectroscopy, and computational modeling provides a powerful paradigm for unlocking the full potential of such versatile molecular scaffolds in the ongoing quest for new and improved medicines.

References

-

3,5-dinitrobenzoic acid. Organic Syntheses Procedure.

-

CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents.

-

This compound | 91004-48-7 | RDA00448 - Biosynth.

-

Synthesis, Characterization and Antimicrobial Assessment of 3, 4, 5-Trimethoxy-3', 4'-Dimethoxychalcone and 2, 4, 6-Trimethoxy-3', 4'-Dimethoxychalcone. Nigerian Journal of Pharmaceutical and Applied Science Research.

-

CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google Patents.

-

RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents.

-

AU2018100424A4 - Drugs intermediates 3,4-dimethoxy-6-nitrobenzoic acid synthesis method - Google Patents.

-

Fig. 1. FTIR Spectra of 3,4,5-trimetho- xybenzoic acid (1),... - ResearchGate.

-

4,5-Dimethoxy-2-nitrobenzoic acid(4998-07-6) 1H NMR spectrum - ChemicalBook.

-

Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid - Justia Patents.

-

Spectra of 3,4,5-trimethoxybenzoic acid taken by Perkin–Elmer FTIR 1725X spectrometer.

-

3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed.

-

FTIR and FT-Raman spectra, molecular geometry, vibrational assignments, first-order hyperpolarizability, ab initio and DFT calculations for 3,4-dimethoxybenzonitrile - PubMed.

-

Supplementary Information - The Royal Society of Chemistry.

-

1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 13C NMR spectrum - ChemicalBook.

-

Preparation of 3-Nitrobenzoic Acid - MSU chemistry.

-

Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - MDPI.

-

3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum - ChemicalBook.

-

FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts - Insubria.

-

Supporting Information - CDC Stacks.

-

The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry.

-

Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR.

-

4-Nitrobenzoic acid(62-23-7) IR Spectrum - ChemicalBook.

-

3-Nitrobenzoic acid(121-92-6) 13C NMR spectrum - ChemicalBook.

-

Electronic Supplementary Material (ESI) for RSC Advances - Supporting Information.

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry.

-

4-Methoxy-3-nitrobenzoic acid(89-41-8) 1H NMR spectrum - ChemicalBook.

Sources

Topic: 3,4-Dimethoxy-5-nitrobenzoic acid: A Technical Guide to Suppliers, Purity, and Analytical Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive resource for researchers and drug development professionals on the procurement and validation of 3,4-dimethoxy-5-nitrobenzoic acid. As a key building block in the synthesis of a range of pharmaceutically active compounds, the integrity of this starting material is paramount to ensuring reproducible and reliable downstream results. This document provides an expert-driven overview of the supplier landscape, in-depth analysis of purity determination, and practical workflows for quality assurance.

Part 1: The Strategic Importance of this compound in Synthesis

This compound is a bifunctional aromatic compound featuring both electron-rich methoxy groups and an electron-poor nitro group, making it a versatile intermediate in organic synthesis.[1] Its most notable application is as a crucial precursor in the synthesis of Entacapone, a selective inhibitor of catechol-O-methyltransferase (COMT) used in the management of Parkinson's disease.[2] The compound's structure also lends itself to the development of novel therapeutics, including inhibitors of the fat mass and obesity-associated (FTO) protein, a target for anti-obesity and anti-diabetic drugs.[2] Given its role in the synthesis of high-value, biologically active molecules, the quality of this reagent is a critical control point.

Part 2: Navigating the Supplier Landscape

A variety of chemical suppliers offer this compound, ranging from large-scale distributors to specialized boutique firms. The choice of supplier should be dictated by the specific requirements of the research or development phase, including required purity, scale, and documentation.

Table 1: Prominent Suppliers of this compound

| Supplier | Stated Purity | Analytical Data Availability | Target Audience |

| Biosynth | Not explicitly stated on the landing page, requires inquiry. | Pharmaceutical testing reference standards. | Research & Pharma |

| ChemScene | ≥98% | Inquiry for specific data. | Research & Drug Discovery |

| BLD Pharm | Purity levels available upon inquiry. | NMR, HPLC, LC-MS, UPLC data available.[3] | Research & Development |

| Sigma-Aldrich (Merck) | Varies by product line; often provides detailed CoA. | Typically provides CoA with purity data. | Academia & Industry |

Note: This table is illustrative. Researchers must always obtain lot-specific Certificates of Analysis for detailed purity information.

Part 3: The Cornerstone of Quality: Purity and Analytical Characterization

The stated purity on a supplier's website or bottle is a preliminary guide. True scientific diligence requires a deeper understanding of how that purity is determined and what potential impurities might be present. A multi-technique approach is the gold standard for validating the quality of this compound.

Comprehensive Analytical Workflow

A self-validating protocol for quality control (QC) integrates chromatographic separation with spectroscopic characterization to build a complete profile of the material. This ensures not only the percentage purity but also confirms the structural identity and detects any minor components.

Figure 1: A comprehensive workflow for the analytical validation of this compound.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of the target compound against potential organic impurities.

Objective: To determine the purity of this compound by calculating the area percentage of the main peak.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B.

-

15-18 min: Hold at 95% B.

-

18-20 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Analysis: Inject 10 µL of the sample. Purity is calculated as (Area of the main peak / Total area of all peaks) x 100%.

Trustworthiness: This protocol is self-validating. The use of a gradient ensures that impurities with a wide range of polarities are eluted and detected. The inclusion of an acid in the mobile phase ensures sharp, symmetrical peaks for the acidic analyte, leading to accurate integration.

Spectroscopic Confirmation

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides unambiguous confirmation of the chemical structure. The spectrum should show distinct signals for the aromatic proton, the two methoxy groups, and the acidic proton of the carboxylic acid, with integrations corresponding to the number of protons. Any unexpected signals would indicate the presence of impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₉H₉NO₆, MW: 227.17 g/mol ).[4] This technique is highly sensitive and can help identify the masses of unknown impurities.

Part 4: Researcher's Decision-Making and Quality Control

The responsibility for quality assurance does not end with the supplier. The end-user must establish a clear decision-making process for accepting and using incoming materials.

Figure 2: A logical workflow for the procurement and internal validation of critical chemical reagents.

This workflow ensures that any discrepancies between the supplier's claims and the actual material are identified before the compound is used in critical, resource-intensive experiments. For GLP/GMP applications, this level of internal validation is mandatory.

Conclusion

This compound is a valuable intermediate whose quality directly impacts the success of pharmaceutical research and development. A thorough understanding of the supplier landscape, coupled with a robust, multi-technique analytical validation strategy, is essential for any scientist using this compound. By implementing the workflows and protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

-

PubChem. (n.d.). 3,4-Dihydroxy-5-nitrobenzoic acid. Retrieved from [Link]

Sources

Technical Guide: Stability and Storage of 3,4-Dimethoxy-5-nitrobenzoic Acid

This technical guide details the stability profile and storage protocols for 3,4-Dimethoxy-5-nitrobenzoic acid , a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and other pharmaceutical agents.[1]

Executive Summary

This compound (CAS: 91004-48-7) acts as a highly functionalized aromatic building block.[1] Its stability is governed by the electron-withdrawing nitro group at the 5-position and the electron-donating methoxy groups at the 3- and 4-positions.[1] While chemically robust under ambient synthesis conditions, long-term storage requires strict control over temperature and light exposure to prevent photo-induced degradation and slow thermal decomposition.

Core Storage Directive:

-

Temperature: Refrigerate (2–8 °C).

-

Atmosphere: Inert gas backfill (Argon/Nitrogen) recommended for long-term banking.[1]

-

Light: Strictly protect from light (Amber vials/Foil wrapping).[1]

Physicochemical Profile

Understanding the physical constants is the first step in establishing a valid storage protocol.[1]

| Property | Value | Relevance to Stability |

| CAS Number | 91004-48-7 | Unique identifier for inventory tracking.[1] |

| Molecular Formula | C₉H₉NO₆ | MW: 227.17 g/mol .[1] |

| Appearance | Light yellow to brown crystalline powder | Darkening indicates oxidation or photo-degradation.[1] |

| Melting Point | 194–195 °C | High thermal stability in solid state; degradation risk increases near melt.[1] |

| pKa (Predicted) | ~3.73 | Acidic; susceptible to salt formation if stored in basic environments.[1] |

| Solubility | DMSO, Ethanol; Low in Water | Store in dry solid form; avoid storing as a solution.[1] |

Stability Mechanisms & Degradation Pathways[1]

Photochemical Instability (Critical)

Nitro-aromatic compounds are inherently chromophoric.[1] Absorption of UV-Vis photons can excite the nitro group (

-

Mechanism: Photo-excitation can lead to the reduction of the nitro group to a nitroso intermediate or facilitate the homolytic cleavage of the C-N bond over extended periods.

-

Observation: Samples exposed to ambient lab light for weeks often turn from pale yellow to dark brown.[1]

Thermal & Oxidative Stability

While the melting point is high (~195 °C), the combination of electron-rich methoxy groups and an electron-poor nitro group creates a "push-pull" electronic system.[1]

-

Thermal Decarboxylation: At temperatures exceeding 50 °C for prolonged periods, or near the melting point, the carboxylic acid moiety may undergo decarboxylation, releasing

. -

Demethylation: Although rare under storage conditions, high humidity combined with trace acidic impurities can catalyze the hydrolysis of methoxy ether linkages to phenols (e.g., 3-hydroxy-4-methoxy-5-nitrobenzoic acid).[1]

Diagram: Degradation Logic

The following diagram illustrates the potential stress pathways affecting the molecule.

Storage & Handling Protocols

To maintain purity >98% over 12+ months, the following "Self-Validating" storage system is recommended.

The "Cold-Dark-Dry" Protocol[1]

| Parameter | Specification | Rationale |

| Primary Container | Amber Glass Vial with Teflon-lined cap | Blocks UV light; Teflon prevents leaching of plasticizers by the organic acid.[1] |

| Secondary Containment | Sealed Desiccator or Mylar Bag | Prevents moisture absorption (hygroscopicity check).[1] |

| Temperature | 2 °C to 8 °C (Refrigerated) | Slows kinetic degradation rates significantly compared to RT.[1] |

| Headspace | Argon or Nitrogen (Preferred) | Displaces oxygen, preventing oxidative darkening over years.[1] |

Handling Workflow

-

Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.[1]

-

Aliquot: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials if frequent use is expected.[1]

-

Re-seal: Purge headspace with nitrogen before re-closing the master container.[1]

Diagram: Storage Workflow

Quality Control & Re-Test

Re-Test Interval: 12 months (if stored at 2–8 °C).

Analytical Method (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).[1]

-

Rationale: Acidic modifier suppresses ionization of the carboxylic acid, sharpening the peak shape.

-

-

Detection: UV at 254 nm (aromatic ring) and 300-330 nm (nitro/methoxy conjugation).[1]

-

Pass Criteria: Purity ≥ 98.0%; No single impurity > 0.5%.

Safety Considerations

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Energetics: As a nitro compound, it possesses higher potential energy than standard benzoic acids. Avoid grinding with strong reducing agents or heating in closed systems without pressure relief.[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.[1]

References

-

ChemicalBook . (2025).[1][2][3] 3,4-DIMETHOXY-5-NITRO-BENZOIC ACID Properties and Supplier Data. Retrieved from [1]

-

Biosynth . (n.d.).[1] this compound - Technical Data Sheet. Retrieved from [1]

-

National Institutes of Health (NIH) . (2025).[1] PubChem Compound Summary for CID 15527939 (Related Isomer Data). Retrieved from [1]

-

Sigma-Aldrich . (2025).[1][4][2] Safety Data Sheet for Benzoic Acid Derivatives (General Storage Guidelines). Retrieved from [1][5]

Sources

Precision Synthesis of 3,4-Dimethoxy-5-Nitrobenzoic Acid: Overcoming Regiochemical Challenges

Executive Summary

3,4-Dimethoxy-5-nitrobenzoic acid is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors (e.g., Opicapone, Entacapone) and various alkaloid derivatives.[1] Its synthesis presents a classic problem in aromatic substitution regiochemistry: distinguishing between the 5-nitro and 6-nitro positions.[1]